

# Technical Guide: 2-Chloro-4-iodobenzoic Acid (CAS 145343-76-6)

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## Compound of Interest

Compound Name: 2-Chloro-4-iodobenzoic acid

Cat. No.: B136495

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Chloro-4-iodobenzoic acid**, a halogenated aromatic carboxylic acid. It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[\[1\]](#) [\[2\]](#) This guide summarizes its chemical properties, safety information, and plausible experimental protocols for its synthesis and application, designed for professionals in research and development.

## Physicochemical and Spectroscopic Data

The unique substitution pattern of **2-Chloro-4-iodobenzoic acid**, featuring both an electron-withdrawing chlorine atom and a versatile iodine atom, makes it a highly reactive and valuable intermediate for introducing diverse functional groups.[\[1\]](#)

## Identity and Physical Properties

The fundamental identifiers and physical characteristics of the compound are summarized below.

Property	Value	Reference(s)
CAS Number	145343-76-6	[3]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClO <sub>2</sub>	[3]
Molecular Weight	282.46 g/mol	[3]
IUPAC Name	2-chloro-4-iodobenzoic acid	[3]
Appearance	White to light orange or pale pink crystalline powder	[2]
Melting Point	166 - 172 °C	[2]
Solubility	Soluble in Methanol	
Predicted logP	2.8	[3]
Predicted pKa	2.75 ± 0.25	
Storage Conditions	0 - 8 °C, protect from light	[2]

## Spectroscopic Data (Predicted and Theoretical)

Note: Specific experimental spectra for **2-Chloro-4-iodobenzoic acid** are not readily available in public databases. The data presented here are based on predictions from standard spectroscopic principles and data from analogous compounds such as 2-chlorobenzoic acid and 4-iodobenzoic acid.

Spectrum Type	Predicted/Expected Data
<sup>1</sup> H NMR	The aromatic region (7.0-8.5 ppm) is expected to show three distinct protons. The proton at C6 (ortho to COOH) would be a doublet. The proton at C5 (meta to COOH, ortho to I) would be a doublet of doublets. The proton at C3 (ortho to Cl and I) would be a doublet. The carboxylic acid proton would appear as a broad singlet, typically >10 ppm.
<sup>13</sup> C NMR	Seven distinct carbon signals are expected. The carboxyl carbon (C=O) signal would be the most downfield (approx. 165-170 ppm). The aromatic carbons would appear in the 95-145 ppm range. The carbon bearing the iodine (C4) would be significantly upfield (approx. 95-100 ppm) due to the heavy atom effect. The carbons bearing the chlorine (C2) and the carboxylic acid (C1) would be downfield within the aromatic region.
FT-IR	O-H stretch (acid): Broad band, ~2500-3300 cm <sup>-1</sup> . C=O stretch (acid): Strong, sharp band, ~1680-1710 cm <sup>-1</sup> . C=C stretch (aromatic): Medium bands, ~1450-1600 cm <sup>-1</sup> . C-O stretch (acid): Medium band, ~1250-1350 cm <sup>-1</sup> . C-Cl stretch: ~700-800 cm <sup>-1</sup> . C-I stretch: ~500-600 cm <sup>-1</sup> .

## Synthesis and Reactivity

As a di-halogenated benzoic acid, this compound is a versatile substrate for reactions that differentiate between the C-Cl and C-I bonds. The carbon-iodine bond is significantly more reactive, particularly in metal-catalyzed cross-coupling reactions, allowing for selective functionalization.

## Proposed Synthesis Protocol via Sandmeyer Reaction

Note: A specific published protocol for the synthesis of **2-Chloro-4-iodobenzoic acid** is not readily available. The following is a chemically plausible protocol based on the well-established Sandmeyer reaction, starting from the commercially available 2-chloro-4-iodoaniline.

Reaction Scheme: 2-chloro-4-iodoaniline → [Diazonium Salt Intermediate] → 2-chloro-4-iodobenzonitrile → **2-Chloro-4-iodobenzoic acid**

#### Step 1: Diazotization of 2-chloro-4-iodoaniline

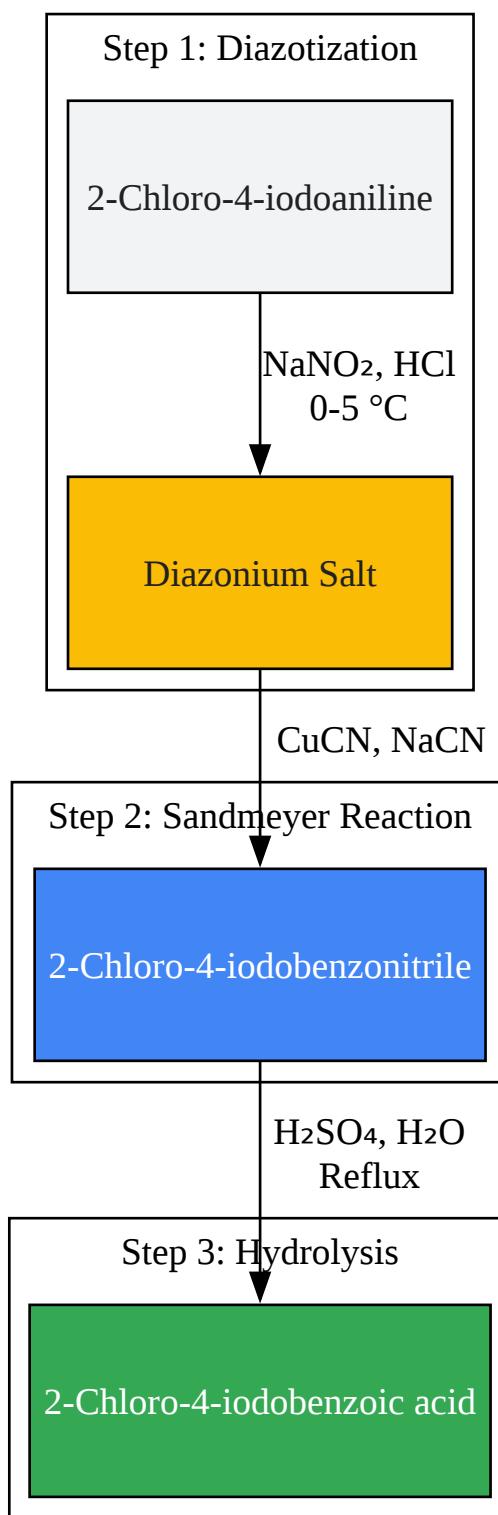
- In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 2-chloro-4-iodoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
- While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise.
- Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

#### Step 2: Cyanation (Sandmeyer Reaction)

- In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium cyanide (1.5 eq) in water. Heat gently if necessary to dissolve, then cool to 0-5 °C.
- Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas is expected.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
- Cool the mixture and extract the product, 2-chloro-4-iodobenzonitrile, with an organic solvent like dichloromethane or ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

#### Step 3: Hydrolysis of the Nitrile

- Combine the crude 2-chloro-4-iodobenzonitrile from Step 2 with an excess of 50% (w/w) sulfuric acid.
- Heat the mixture under reflux (approx. 120-130 °C) for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and carefully pour it onto crushed ice.
- The solid precipitate, **2-Chloro-4-iodobenzoic acid**, is collected by vacuum filtration.
- Wash the solid with cold water until the washings are neutral.
- The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.



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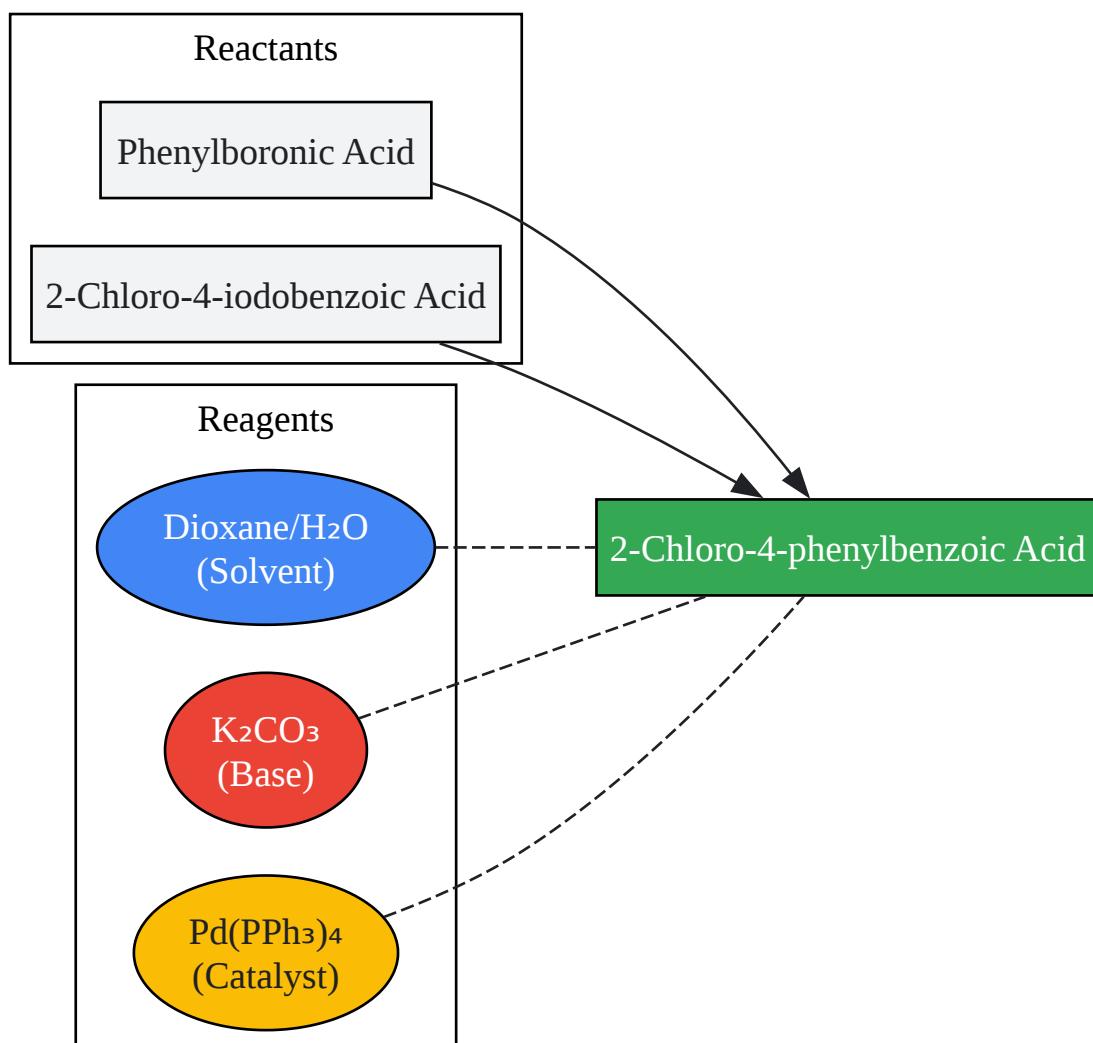
Caption: Proposed synthetic pathway for **2-Chloro-4-iodobenzoic acid**.

## Representative Application: Suzuki-Miyaura Cross-Coupling

The C-I bond of **2-Chloro-4-iodobenzoic acid** is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is fundamental in drug discovery for constructing biaryl scaffolds.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

- To a dry round-bottom flask or microwave vial, add **2-Chloro-4-iodobenzoic acid** (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate ( $K_2CO_3$ , 2.5 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0)  $[Pd(PPh_3)_4]$  (3 mol%).
- Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
- Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS, typically 4-12 hours).<sup>[4]</sup>
- Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.<sup>[5]</sup>
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product, 2-chloro-4-phenylbenzoic acid, can be purified by column chromatography on silica gel.



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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

## Safety and Handling

**2-Chloro-4-iodobenzoic acid** is classified as a hazardous substance and requires careful handling in a laboratory setting.<sup>[3]</sup>

## GHS Hazard Classification

Hazard Class	Category	Signal Word	Hazard Statement	Reference(s)
Acute Toxicity, Oral	3	Danger	H301: Toxic if swallowed	[3]
Skin Corrosion/Irritation	2	Warning	H315: Causes skin irritation	[3]
Serious Eye Damage/Eye Irritation	1	Danger	H318: Causes serious eye damage	[3]
Specific Target Organ Toxicity (Single Exposure)	3	Warning	H335: May cause respiratory irritation	[3]
Hazardous to the Aquatic Environment, Acute Hazard	1	Warning	H400: Very toxic to aquatic life	[3]

## Precautionary Measures

- Prevention: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area. Avoid release to the environment.
- Response:
  - If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
  - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
- Disposal: Dispose of contents/container to an approved waste disposal plant.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures and after a thorough risk assessment.

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